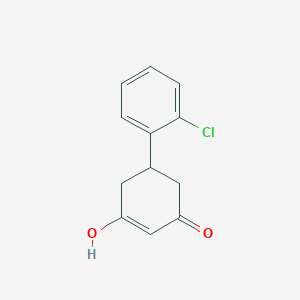
2-Cyclohexen-1-one, 5-(2-chlorophenyl)-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a hydroxyl group and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the aldol condensation of 2-chlorobenzaldehyde with cyclohexanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(2-chlorophenyl)-3-oxocyclohex-2-en-1-one
Reduction: 5-(2-chlorophenyl)-3-hydroxycyclohexan-1-ol
Substitution: 5-(2-substituted phenyl)-3-hydroxycyclohex-2-en-1-one
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-chlorophenyl)furan-2-carbohydrazide
- 5-(2-chlorophenyl)furan-2-carboxylic acid
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a chlorophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H11ClO2 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,7-8,14H,5-6H2 |
InChI-Schlüssel |
MMQIMADTMLDQLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C=C1O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


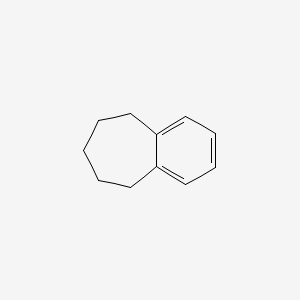

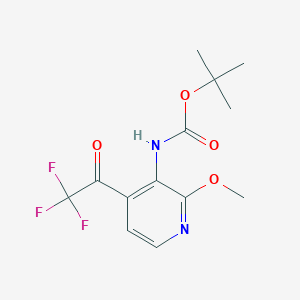
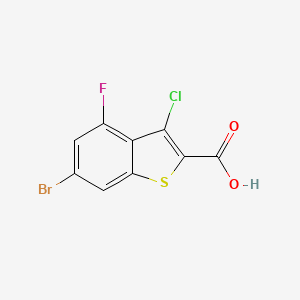



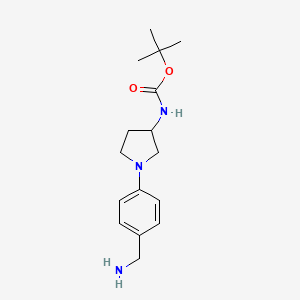

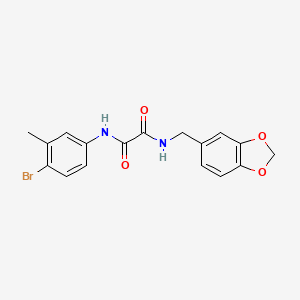
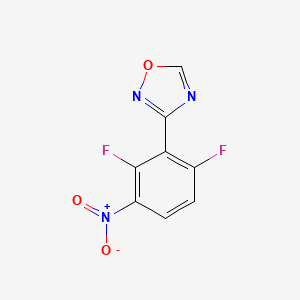
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
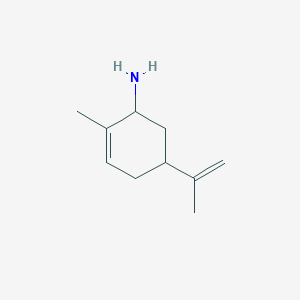
![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
